molecular formula C23H20O3 B5196776 3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one

3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one

Cat. No.: B5196776
M. Wt: 344.4 g/mol
InChI Key: CEIZQPITRDRFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with dimethyl and methylnaphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylcoumarin with 2-methylnaphthaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

    Modulating Signaling Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

    Scavenging Free Radicals: The compound can act as an antioxidant by scavenging free radicals and reducing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar chromen-2-one core but lacking the methylnaphthyl group.

    Warfarin: A well-known anticoagulant with a similar chromen-2-one structure but different substituents.

    Umbelliferone: A naturally occurring coumarin derivative with hydroxyl groups instead of methylnaphthyl groups.

Uniqueness

3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylnaphthyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

3,4-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-14-8-9-17-6-4-5-7-20(17)21(14)13-25-18-10-11-19-15(2)16(3)23(24)26-22(19)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIZQPITRDRFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)COC3=CC4=C(C=C3)C(=C(C(=O)O4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.